![molecular formula C12H13FO2 B13669346 1-Fluoro-3-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13669346.png)
1-Fluoro-3-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Fluoro-3-methoxy-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one is an organic compound that belongs to the class of fluoroaromatic compounds It is characterized by the presence of a fluorine atom, a methoxy group, and a tetrahydrobenzoannulene structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-fluoro-3-methoxy-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1-fluoro-3-methoxybenzene and cyclohexanone.
Cyclization Reaction: The key step involves a cyclization reaction to form the tetrahydrobenzoannulene ring system. This can be achieved using a Lewis acid catalyst, such as aluminum chloride, under controlled temperature and pressure conditions.
Methoxylation: The methoxy group is introduced through a nucleophilic substitution reaction using methanol and a suitable base, such as sodium methoxide.
Industrial Production Methods: Industrial production of 1-fluoro-3-methoxy-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one may involve large-scale batch or continuous flow processes. Key considerations include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques, such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol. Typical reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with amines or thiols.
Aplicaciones Científicas De Investigación
1-Fluoro-3-methoxy-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for developing novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand the interaction of fluoroaromatic compounds with biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: The compound is explored for its potential use in the synthesis of advanced polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-fluoro-3-methoxy-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one involves its interaction with molecular targets, such as enzymes or receptors. The fluorine atom can enhance binding affinity through hydrogen bonding or electrostatic interactions. The methoxy group can influence the compound’s lipophilicity and membrane permeability, affecting its bioavailability and distribution within biological systems.
Comparación Con Compuestos Similares
- 3-methoxy-6,7,8,9-tetrahydro-5H-benzo7annulen-6-one
- 3-fluoro-9-methoxy-4b,5,14,15-tetrahydro-6H-isoquinolino[2′,1′:1,6]pyrazino[2,3-b]quinoxaline
Comparison:
- Structural Differences: The presence of the fluorine atom and the position of the methoxy group distinguish 1-fluoro-3-methoxy-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one from its analogs.
- Chemical Properties: The fluorine atom imparts unique electronic properties, such as increased electronegativity and reactivity, compared to non-fluorinated analogs.
- Biological Activity: The compound’s specific substitution pattern can result in different biological activities and binding affinities compared to similar compounds.
Propiedades
Fórmula molecular |
C12H13FO2 |
|---|---|
Peso molecular |
208.23 g/mol |
Nombre IUPAC |
1-fluoro-3-methoxy-6,7,8,9-tetrahydrobenzo[7]annulen-5-one |
InChI |
InChI=1S/C12H13FO2/c1-15-8-6-10-9(11(13)7-8)4-2-3-5-12(10)14/h6-7H,2-5H2,1H3 |
Clave InChI |
REAZRAWZUNCVFY-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(CCCCC2=O)C(=C1)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Bromo-7-methoxy-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13669265.png)
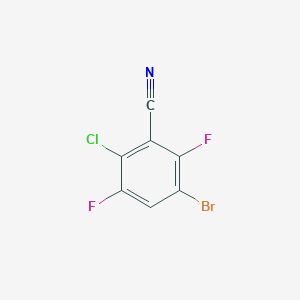
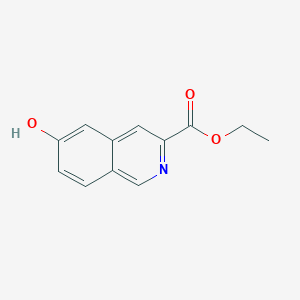

![3'-Chloro-6-methyl-[1,1'-biphenyl]-3-amine](/img/structure/B13669293.png)

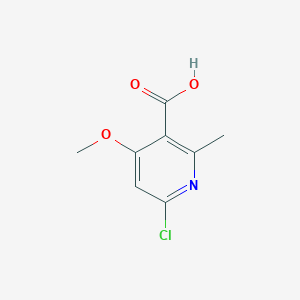

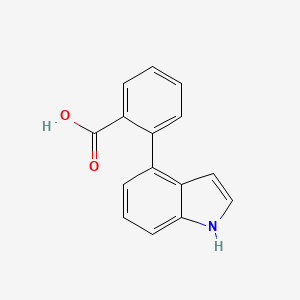
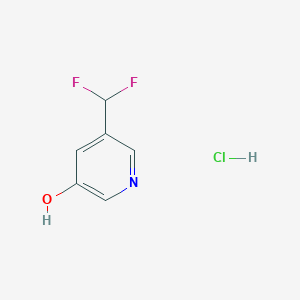
![4-Chloro-2-methylbenzo[g]quinazoline](/img/structure/B13669319.png)



